5-(4-Fluorobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Description
5-(4-Fluorobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a heterocyclic compound featuring a diazinanone core substituted with a 4-fluorobenzoyl group, a 4-methylphenyl group, a hydroxyl group, and a trifluoromethyl group. The 4-fluorobenzoyl moiety introduces electron-withdrawing characteristics, while the trifluoromethyl group enhances metabolic stability and lipophilicity, traits often leveraged in drug design .
Properties
IUPAC Name |
5-(4-fluorobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N2O3/c1-10-2-4-11(5-3-10)15-14(16(26)12-6-8-13(20)9-7-12)18(28,19(21,22)23)25-17(27)24-15/h2-9,14-15,28H,1H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFNHMRKXGRELJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-Fluorobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesizing findings from various research studies and data sources.
Molecular Structure
- Molecular Formula : C19H16F4N2O3
- Molecular Weight : 396.34 g/mol
- InChIKey : UJFNHMRKXGRELJ-UHFFFAOYSA-N
Structural Representation
The compound features a diazinanone core structure with fluorobenzoyl and trifluoromethyl substituents, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of fluorobenzoic acid can be metabolized by certain bacterial strains, suggesting a pathway for degradation that could be leveraged for bioremediation applications .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an enzyme inhibitor. The presence of the fluorobenzoyl moiety is known to enhance the binding affinity to specific targets, potentially leading to inhibition of key metabolic pathways in pathogens .
Cytotoxicity and Anticancer Activity
The biological activity of similar diazinanone derivatives has been investigated for anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, likely through the activation of caspase pathways .
Study 1: Antimicrobial Efficacy
A study published in Applied Environmental Microbiology explored the degradation of 4-fluorobenzoate by bacterial strains capable of utilizing this compound as a carbon source. The results indicated that these bacteria could effectively degrade fluorinated compounds, which is relevant for understanding the biodegradation potential of similar structures like our target compound .
Study 2: Enzyme Interaction
Another investigation focused on the interaction of fluorinated aromatic compounds with microbial enzymes. The findings suggested that these compounds could inhibit specific metabolic enzymes involved in the degradation pathways, indicating potential applications in controlling microbial growth .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Overview
Recent studies have demonstrated that compounds with similar structures to 5-(4-Fluorobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one exhibit significant antimicrobial activity. The compound's efficacy against various microorganisms makes it a candidate for further research in this area.
Case Studies
-
Antibacterial Activity :
- A study reported that derivatives of similar structures showed effective inhibition against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 47.5 µg/mL .
- The introduction of electron-withdrawing groups such as trifluoromethyl has been linked to enhanced antibacterial properties, suggesting a structure-activity relationship that warrants further investigation.
- Antifungal Activity :
Summary Table of Antimicrobial Activity
| Compound ID | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| 6d | Escherichia coli | 32 |
| 6e | Pseudomonas aeruginosa | 47.5 |
| 7c | Penicillium chrysogenum | 25 |
Overview
The anticancer potential of the compound has been investigated through various studies focusing on its ability to inhibit cancer cell proliferation.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro studies have shown that compounds similar to this diazinan derivative exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one structurally related compound demonstrated an IC50 value lower than conventional chemotherapeutics like doxorubicin .
- The mechanism of action appears to involve apoptosis induction through caspase activation and modulation of Bcl-2 family proteins.
- Structure-Activity Relationship :
Summary Table of Anticancer Activity
| Compound ID | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 2.32 |
| Compound B | HepG2 | 10.10 |
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group in the target compound increases metabolic stability compared to non-fluorinated analogs .
- The ethoxy group in the chlorobenzoyl derivative improves aqueous solubility, a critical factor for bioavailability .
Heterocyclic Compounds with Similar Pharmacophores
Celecoxib-Related Compounds
Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) shares the trifluoromethyl and aryl motifs with the target compound but features a pyrazole core instead of diazinanone. Key differences include:
Implications :
Triazole and Thiazole Derivatives
Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () exhibit planar conformations and fluorinated aryl groups. Compared to the target compound:
- Planarity: Triazole/thiazole systems adopt near-planar conformations, facilitating membrane penetration, whereas the diazinanone’s chair conformation may restrict this .
- Synthetic Complexity: The target compound’s multi-substituted diazinanone likely requires more intricate synthetic steps than triazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
